molecular formula C9H16N2O B13531250 (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol

(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13531250
M. Wt: 168.24 g/mol
InChI Key: JTIWWHSPNSPYLX-QMMMGPOBSA-N
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Description

(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol is a chiral alcohol derivative of pyrazole. This compound is characterized by the presence of a pyrazole ring substituted with ethyl and dimethyl groups, and an ethanol moiety attached to the pyrazole ring. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as 3,5-dimethyl-2,4-hexanedione, under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl halide to introduce the ethyl group at the 1-position.

    Reduction: The resulting compound is subjected to reduction conditions to introduce the ethanol moiety at the 4-position. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethanol moiety can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol: The enantiomer of the compound, with different optical activity.

    1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-one: The ketone derivative.

    1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethane: The fully reduced derivative.

Uniqueness

(S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both an ethanol moiety and a substituted pyrazole ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(1S)-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C9H16N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h8,12H,5H2,1-4H3/t8-/m0/s1

InChI Key

JTIWWHSPNSPYLX-QMMMGPOBSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)[C@H](C)O)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C(C)O)C

Origin of Product

United States

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